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Compound of Interest

Compound Name: MMV006833

Cat. No.: B4714636 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and optimal concentration guidelines for the

use of MMV006833 in in vitro antimalarial assays against Plasmodium falciparum.

Introduction
MMV006833 is an aryl amino acetamide compound identified as a potent inhibitor of

Plasmodium falciparum growth. It exerts its antimalarial activity by targeting the lipid-transfer

protein PfSTART1, which plays a crucial role in the development of the parasite at the ring

stage[1]. This compound was part of the Medicines for Malaria Venture (MMV) Pathogen Box,

a collection of diverse compounds with demonstrated activity against various pathogens, to

facilitate open-source drug discovery[2][3][4]. Understanding the optimal concentration and

appropriate assay methodologies is critical for researchers investigating its mechanism of

action and potential as a therapeutic agent.

Data Presentation: In Vitro Activity of MMV006833
The following table summarizes the 50% effective concentration (EC50) and 50% inhibitory

concentration (IC50) values of MMV006833 against various strains of P. falciparum. This data

provides a baseline for determining the appropriate concentration range for in vitro

experiments.
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Compound
P.
falciparum
Strain

Resistance
Profile

Assay Type
IC50 / EC50
(µM)

Reference

MMV006833

(M-833)
3D7

Chloroquine-

sensitive

Growth

Inhibition
~0.2

Dans et al.,

2024

MMV006833

(M-833)

M-833

Resistant

Line 1

Resistant to

MMV006833

Growth

Inhibition
>10

Dans et al.,

2024

MMV006833

(M-833)

M-833

Resistant

Line 2

Resistant to

MMV006833

Growth

Inhibition
>10

Dans et al.,

2024

Note: The generation of resistant lines involved exposure to 10x EC50 of MMV006833. Growth

inhibition assays were performed in a concentration range of 0.04 µM to 10 µM.

Experimental Protocols
Two standard and widely used protocols for in vitro antimalarial drug susceptibility testing are

provided below. These can be readily adapted for use with MMV006833.

Protocol 1: SYBR Green I-based Fluorescence Assay
This method measures parasite proliferation by quantifying the amount of parasite DNA

through the intercalation of the fluorescent dye SYBR Green I.

Materials:

MMV006833 stock solution (e.g., 10 mM in DMSO)

Complete culture medium (RPMI 1640 supplemented with HEPES, L-glutamine,

hypoxanthine, and AlbuMAX II or human serum)

Synchronized ring-stage P. falciparum culture (e.g., 3D7, Dd2, W2, K1) at 0.5-1%

parasitemia and 2% hematocrit

96-well flat-bottom microplates
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Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% w/v saponin, 0.08% v/v Triton X-

100)

SYBR Green I dye (10,000x stock in DMSO)

Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)

Procedure:

Drug Dilution: Prepare a serial dilution of MMV006833 in a complete culture medium. A

suggested starting range based on available data is from 10 µM down to 0.01 µM. Include

drug-free wells (negative control) and wells with a known antimalarial (e.g., Chloroquine or

Artemisinin) as a positive control.

Plate Seeding: Add 100 µL of the synchronized parasite culture to each well of the 96-well

plate.

Drug Addition: Add 100 µL of the diluted MMV006833 solutions to the corresponding wells.

Incubation: Incubate the plates for 72 hours under standard culture conditions (37°C, 5%

CO₂, 5% O₂, 90% N₂).

Lysis and Staining:

Prepare the SYBR Green I lysis buffer by diluting the stock 1:5000 in the lysis buffer.

Carefully remove 100 µL of the culture medium from each well.

Add 100 µL of the SYBR Green I lysis buffer to each well.

Mix thoroughly and incubate for 1 hour at room temperature in the dark.

Fluorescence Measurement: Read the fluorescence intensity using a plate reader.

Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage

of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-

response curve.
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Protocol 2: Histidine-Rich Protein II (HRP2)-based ELISA
This assay quantifies the amount of HRP2, a protein secreted by P. falciparum, as an indicator

of parasite growth.

Materials:

MMV006833 stock solution (e.g., 10 mM in DMSO)

Complete culture medium

Synchronized ring-stage P. falciparum culture (0.05-0.1% parasitemia, 1.5% hematocrit)

96-well flat-bottom microplates

HRP2 ELISA kit (or individual components: capture and detection antibodies, streptavidin-

peroxidase, TMB substrate, stop solution)

Plate washer and ELISA reader

Procedure:

Drug Dilution and Plating: Prepare serial dilutions of MMV006833 in a complete culture

medium and add to the 96-well plates as described in the SYBR Green I protocol.

Parasite Addition: Add the synchronized parasite culture to each well.

Incubation: Incubate the plates for 72 hours under standard culture conditions.

Plate Lysis: Freeze the plates at -20°C and then thaw to lyse the red blood cells. Repeat this

freeze-thaw cycle once more.

HRP2 ELISA:

Coat a new 96-well ELISA plate with the HRP2 capture antibody overnight at 4°C.

Wash the plate and block with a suitable blocking buffer.

Add the hemolyzed parasite culture supernatant to the wells and incubate.
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Wash the plate and add the biotinylated HRP2 detection antibody.

Wash the plate and add streptavidin-peroxidase conjugate.

Wash the plate and add the TMB substrate.

Stop the reaction with a stop solution (e.g., 1 M H₂SO₄).

Absorbance Measurement: Read the absorbance at 450 nm using an ELISA plate reader.

Data Analysis: Calculate the IC50 value as described in the SYBR Green I protocol.

Signaling Pathway and Experimental Workflow
Mechanism of Action of MMV006833
MMV006833 targets the P. falciparum STAR-related lipid transfer protein 1 (PfSTART1). This

protein is crucial for the parasite's development, particularly during the transition from the

merozoite to the ring stage within the red blood cell. By inhibiting PfSTART1, MMV006833
disrupts essential lipid trafficking, leading to the arrest of parasite development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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